molecular formula C12H9ClO4 B6271713 3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid CAS No. 927971-71-9

3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid

Cat. No.: B6271713
CAS No.: 927971-71-9
M. Wt: 252.65 g/mol
InChI Key: SAPOGDWPTQVIKS-UHFFFAOYSA-N
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Description

3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid is a chemical compound belonging to the chromone family Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-4-oxo-4H-chromene-2-carboxylic acid with propanoic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid is unique due to its specific substitution pattern and the presence of a propanoic acid moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxycoumarin", "6-chloro-2,4-dione", "propanoic acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "diethyl ether", "magnesium sulfate", "hydrochloric acid", "sodium hydroxide solution" ], "Reaction": [ "Step 1: 4-hydroxycoumarin is reacted with 6-chloro-2,4-dione in the presence of propanoic acid and sodium hydroxide to form 3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid.", "Step 2: The reaction mixture is cooled and acidified with hydrochloric acid to obtain a solid product.", "Step 3: The solid product is filtered and washed with water to remove any impurities.", "Step 4: The crude product is dissolved in ethyl acetate and washed with sodium bicarbonate solution and water.", "Step 5: The organic layer is dried over magnesium sulfate and concentrated to obtain the desired product.", "Step 6: The product is purified by recrystallization from diethyl ether and dried to obtain pure 3-(6-chloro-4-oxo-4H-chromen-2-yl)propanoic acid.", "Step 7: The purity of the product is confirmed by melting point determination and spectroscopic analysis." ] }

CAS No.

927971-71-9

Molecular Formula

C12H9ClO4

Molecular Weight

252.65 g/mol

IUPAC Name

3-(6-chloro-4-oxochromen-2-yl)propanoic acid

InChI

InChI=1S/C12H9ClO4/c13-7-1-3-11-9(5-7)10(14)6-8(17-11)2-4-12(15)16/h1,3,5-6H,2,4H2,(H,15,16)

InChI Key

SAPOGDWPTQVIKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=C(O2)CCC(=O)O

Purity

95

Origin of Product

United States

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